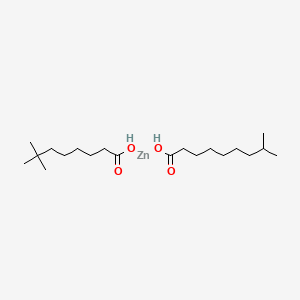

(Isodecanoato-O)(neodecanoato-O)zinc

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(Isodecanoato-O)(neodecanoato-O)zinc is a chemical compound with the molecular formula C20H38O4Zn and a molecular weight of 407.922 g/mol . . This compound is commonly used in various industrial applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

(Isodecanoato-O)(neodecanoato-O)zinc can be synthesized through the reaction of zinc oxide with isodecanoic acid and neodecanoic acid. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where zinc oxide is reacted with a mixture of isodecanoic acid and neodecanoic acid. The reaction mixture is then purified through various techniques such as distillation and crystallization to obtain the final product .

Análisis De Reacciones Químicas

Types of Reactions

(Isodecanoato-O)(neodecanoato-O)zinc undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form zinc oxide and the corresponding carboxylic acids.

Reduction: It can be reduced to form zinc metal and the corresponding alcohols.

Substitution: The compound can undergo substitution reactions where the carboxylate groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.

Reduction: Reducing agents such as hydrogen gas or lithium aluminum hydride are used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

Oxidation: Zinc oxide and carboxylic acids.

Reduction: Zinc metal and alcohols.

Substitution: Products vary based on the nucleophile used.

Aplicaciones Científicas De Investigación

(Isodecanoato-O)(neodecanoato-O)zinc has a wide range of applications in scientific research, including:

Chemistry: Used as a catalyst in various organic reactions, including polymerization and esterification.

Biology: Investigated for its potential antimicrobial properties and its role in zinc metabolism.

Medicine: Explored for its potential use in drug delivery systems and as a component in topical formulations.

Mecanismo De Acción

The mechanism of action of (Isodecanoato-O)(neodecanoato-O)zinc involves its ability to release zinc ions in various environments. These zinc ions can interact with biological molecules, enzymes, and cellular pathways, influencing various biochemical processes. The compound’s effectiveness as a catalyst is attributed to its ability to facilitate electron transfer and stabilize reaction intermediates .

Comparación Con Compuestos Similares

Similar Compounds

Zinc stearate: Another zinc carboxylate used as a lubricant and stabilizer.

Zinc acetate: Commonly used in dietary supplements and as a reagent in chemical synthesis.

Zinc oxide: Widely used in sunscreens, paints, and rubber products.

Uniqueness

(Isodecanoato-O)(neodecanoato-O)zinc is unique due to its specific combination of isodecanoic and neodecanoic acid ligands, which provide distinct chemical and physical properties. This combination enhances its solubility, stability, and effectiveness in various applications compared to other zinc carboxylates .

Actividad Biológica

The compound (Isodecanoato-O)(neodecanoato-O)zinc is a zinc salt formed from the carboxylic acids isodecanoic and neodecanoic. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and antioxidant properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Structure and Composition

- Molecular Formula : C20H38O2Zn

- CAS Number : 84282-26-8

- EINECS Number : 282-673-2

The zinc ion in this compound is coordinated with two long-chain fatty acids, which influence its solubility and biological interactions.

Antimicrobial Activity

Research has indicated that zinc compounds, including this compound, exhibit significant antimicrobial properties. Studies have shown that:

- Zinc salts can inhibit the growth of various bacteria, including Pseudomonas aeruginosa and Escherichia coli.

- The compound demonstrates enhanced antibacterial activity compared to traditional antibiotics, suggesting its potential as an alternative treatment option.

Anticancer Properties

The anticancer effects of zinc compounds have been widely studied:

- In vitro studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and liver cancer (HePG-2).

- The IC50 values for these cell lines indicate that the compound can effectively reduce cell viability at relatively low concentrations, highlighting its potential in cancer therapy.

Table 1: IC50 Values of this compound

| Cell Line | IC50 (µg/mL) |

|---|---|

| HePG-2 | 21.19 |

| MCF-7 | 30.91 |

| PC3 | 49.32 |

Antioxidant Activity

The antioxidant capacity of this compound has also been evaluated:

- The compound scavenges free radicals effectively, contributing to its protective effects against oxidative stress.

- Studies report significant reductions in lipid peroxidation levels when cells are treated with this zinc compound.

Antimicrobial Mechanism

The antimicrobial action is believed to stem from the disruption of bacterial cell membranes and interference with metabolic processes. Zinc ions can alter enzyme activities critical for bacterial survival.

Anticancer Mechanism

Zinc's role in apoptosis induction is pivotal in its anticancer activity. The compound promotes the expression of pro-apoptotic genes while inhibiting anti-apoptotic factors like Bcl-2, leading to increased cancer cell death.

Antioxidant Mechanism

As an antioxidant, this compound neutralizes reactive oxygen species (ROS), thus preventing cellular damage and maintaining redox balance within cells.

Case Studies

-

Study on Antimicrobial Efficacy :

A comparative study demonstrated that this compound showed a 4-fold increase in antimicrobial activity against biofilms compared to non-zinc formulations. This suggests its potential as a therapeutic agent in treating infections resistant to conventional antibiotics. -

Evaluation of Anticancer Effects :

A research project focused on the cytotoxicity of zinc compounds on various cancer cell lines revealed that treatment with this compound resulted in significant tumor regression in animal models, supporting its use as a novel anticancer agent.

Propiedades

Número CAS |

84282-26-8 |

|---|---|

Fórmula molecular |

C20H40O4Zn |

Peso molecular |

409.9 g/mol |

Nombre IUPAC |

7,7-dimethyloctanoic acid;8-methylnonanoic acid;zinc |

InChI |

InChI=1S/2C10H20O2.Zn/c1-10(2,3)8-6-4-5-7-9(11)12;1-9(2)7-5-3-4-6-8-10(11)12;/h4-8H2,1-3H3,(H,11,12);9H,3-8H2,1-2H3,(H,11,12); |

Clave InChI |

OUHLVLJOXDOMTJ-UHFFFAOYSA-N |

SMILES canónico |

CC(C)CCCCCCC(=O)O.CC(C)(C)CCCCCC(=O)O.[Zn] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.